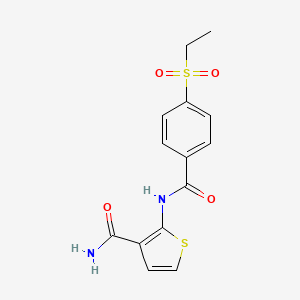

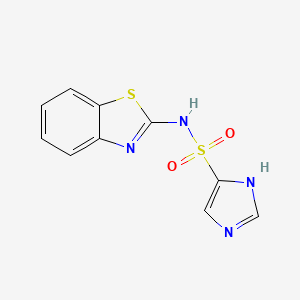

N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazoles are a class of heterocyclic aromatic compounds that contain a benzene ring fused to a thiazole ring . They are known for their pharmaceutical and biological activity and are used in a wide variety of applications .

Synthesis Analysis

The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenol with aldehydes or ketones . This process can be carried out under various conditions, with different catalysts and solvents .Molecular Structure Analysis

Benzothiazoles have a bicyclic structure with a benzene ring fused to a thiazole ring . The exact structure of “N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide” would depend on the specific arrangement and bonding of these components.Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including condensation with aldehydes or ketones to form 2-substituted benzothiazoles . The specific reactions that “N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide” can undergo would depend on its exact structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide” would depend on its exact structure. In general, benzothiazoles are stable compounds that can exist as colorless to pale yellow crystalline solids .科学的研究の応用

Antibacterial Agents

BT derivatives, including BTIS, have been explored for their antibacterial activity. In a recent study, novel N’- (1,3-benzothiazol-2-yl)-arylamides were synthesized and evaluated. Compounds C3, C5, C9, C13-15, and C17 showed promising activity against Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM. Notably, compound C13, which contains a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus NCIM 5022 with an MIC of 13.0 μM .

Antifungal Properties

Benzothiazole derivatives, including BTIS, have been investigated for their antifungal potential. While specific studies on BTIS are limited, the broader class of BT compounds has demonstrated antifungal activity against various fungal pathogens .

Anticancer Research

BT derivatives have been studied for their potential as anticancer agents. Although BTIS itself lacks extensive research, other benzothiazole derivatives have shown promise in inhibiting cancer cell growth and inducing apoptosis .

Anticonvulsant Activity

The benzothiazole scaffold has been explored for its anticonvulsant properties. While BTIS’s role in this area remains unexplored, it could be a potential lead for further investigation .

Anti-Inflammatory Applications

Benzothiazoles, including BTIS, have been associated with anti-inflammatory effects. However, specific studies on BTIS’s anti-inflammatory activity are scarce .

Larvicidal and Adulticidal Effects

2-Aminobenzothiazoles, a subclass of BT derivatives, have been investigated for their larvicidal and adulticidal activities against Aedes aegypti mosquitoes. Although BTIS’s direct role in this context is not well-documented, it belongs to the same chemical family .

作用機序

Safety and Hazards

将来の方向性

The future directions for research on “N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide” would likely depend on its specific properties and potential applications. Given the wide range of biological activities associated with benzothiazoles, it could be of interest in the fields of medicinal chemistry and drug discovery .

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1H-imidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2S2/c15-18(16,9-5-11-6-12-9)14-10-13-7-3-1-2-4-8(7)17-10/h1-6H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVMULGURZVBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CN=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B2521349.png)

![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate](/img/structure/B2521360.png)

![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2521361.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)

![6-Bromo-2-chloro-5-fluorobenzo[d]thiazole](/img/structure/B2521364.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)